molecular formula C24H18ClF3N4O2 B2361585 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea CAS No. 1796920-11-0

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea

Numéro de catalogue B2361585
Numéro CAS: 1796920-11-0
Poids moléculaire: 486.88
Clé InChI: ZYQGMZCKYFNDDK-OAQYLSRUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a complex organic molecule with potential applications in medicinal chemistry . It contains a benzodiazepine ring, which is a common structure found in various therapeutic agents, including sedatives and anti-anxiety medications .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a benzodiazepine ring substituted with various functional groups . The presence of the trifluoromethyl group and the chlorine atom on the phenyl ring could potentially influence the compound’s reactivity and biological activity .


Physical And Chemical Properties Analysis

This compound is likely to be a solid under normal conditions, based on its structural similarity to other benzodiazepines . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available literature.

Applications De Recherche Scientifique

Crystal Forms and Bioavailability

Research on the polymorphs of this compound, specifically (R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4- benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022), showed two crystalline forms (alpha and beta). These forms were obtained by recrystallization, and their solubility and bioavailability were enhanced through methods like solid dispersion and wet grinding. This indicates the compound's potential for improved pharmaceutical formulations (Yano et al., 1996).

Gastrin/Cholecystokinin-B Receptor Antagonism

The compound YF476, a variant of this benzodiazepine, was studied for its effectiveness as a gastrin/cholecystokinin-B (CCK-B) receptor antagonist, both in vitro and in vivo. This suggests its potential use in treating conditions related to these receptors, like gastrointestinal disorders (Takinami et al., 1997).

Potency and Selectivity Studies

A study on another variant, (3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476), demonstrated its potency and selectivity as a gastrin/CCK-B antagonist. This research underscores the compound's potential for therapeutic applications in gastric acid secretion disorders (Semple et al., 1997).

Antioxidant Activity

The antioxidant activity of derivatives of this compound was explored, highlighting a broader scope of potential pharmacological applications beyond receptor antagonism (George et al., 2010).

Orientations Futures

The potential applications of this compound in medicinal chemistry and drug discovery could be a promising area for future research . Its benzodiazepine structure suggests potential uses in the treatment of neurological disorders, although further studies would be needed to confirm its efficacy and safety .

Propriétés

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF3N4O2/c1-32-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)30-21(22(32)33)31-23(34)29-15-11-12-18(25)17(13-15)24(26,27)28/h2-13,21H,1H3,(H2,29,31,34)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQGMZCKYFNDDK-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.